

Application Notes and Protocols: Asymmetric Synthesis Using Dibenzyl 2-Fluoromalonate

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Compound of Interest

Compound Name: *Dibenzyl 2-fluoromalonate*

Cat. No.: *B168617*

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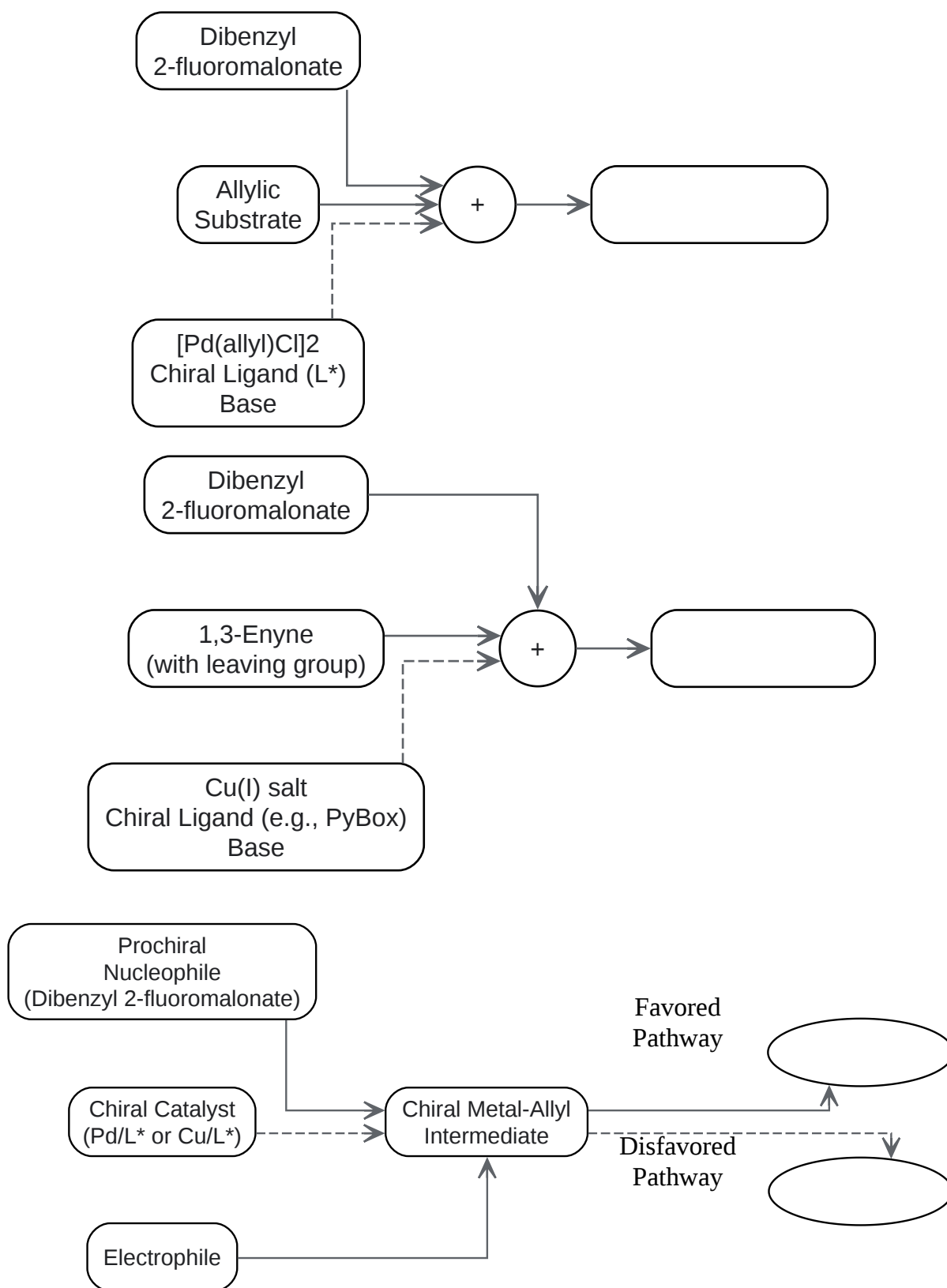
Introduction

Dibenzyl 2-fluoromalonate is a valuable prochiral nucleophile in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds and the introduction of a fluorine-containing quaternary stereocenter. The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of target molecules, making this building block particularly relevant in drug discovery and development. These application notes provide an overview of the utility of **dibenzyl 2-fluoromalonate** in palladium- and copper-catalyzed asymmetric allylic alkylation (AAA) reactions, offering detailed protocols and expected outcomes based on closely related analogs.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. In the context of **dibenzyl 2-fluoromalonate**, this reaction allows for the synthesis of chiral molecules bearing a fluorinated quaternary carbon center. The reaction typically proceeds via a π -allyl palladium intermediate, with the stereochemical outcome being controlled by a chiral ligand.

Reaction Scheme



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